molecular formula C14H11ClF3N3O3S B3042950 6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide CAS No. 680579-34-4

6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide

Cat. No.: B3042950
CAS No.: 680579-34-4
M. Wt: 393.8 g/mol
InChI Key: ZDJQOIUUXFCSOQ-UHFFFAOYSA-N
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Description

6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a 6-chloro group and a sulphonyl ethyl chain linked to a trifluoromethyl pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 6-chloronicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Sulphonyl Ethyl Chain: The sulphonyl ethyl chain can be introduced via a sulfonation reaction, where an appropriate sulfonyl chloride reacts with the nicotinamide derivative.

    Attachment of the Trifluoromethyl Pyridine Moiety: The final step involves the coupling of the sulphonyl ethyl nicotinamide with 5-(trifluoromethyl)pyridine under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)benzamide
  • 6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)thiopheneamide

Uniqueness

6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the nicotinamide core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

6-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O3S/c15-11-3-1-9(7-20-11)13(22)19-5-6-25(23,24)12-4-2-10(8-21-12)14(16,17)18/h1-4,7-8H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJQOIUUXFCSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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